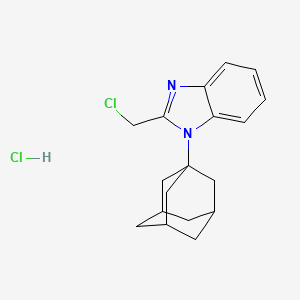

6-Chloro-2-fluoro-3-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

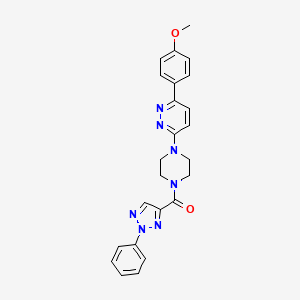

6-Chloro-2-fluoro-3-nitropyridine is a compound with the molecular formula C5H2ClFN2O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent years . One method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500°C, forming a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to a pyridine ring . The presence of these groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

This compound is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform . Its molecular weight is 176.533 Da .Scientific Research Applications

Antibacterial Agent Synthesis

6-Chloro-2-fluoro-3-nitropyridine has been utilized in the synthesis of antibacterial agents. One notable example is the creation of enoxacin, an antibacterial compound, through a process that involves the introduction of chloro, cyano, and fluoro groups at certain positions on the pyridine ring. These modifications enhance the compound's in vitro antibacterial activity, efficacy in systemic infections, and reduce acute toxicity (Matsumoto et al., 1984).

Nucleophilic Displacement Reactions

Research has been conducted on the kinetics of nucleophilic displacement reactions involving substituted α-halogenopyridines, including this compound. These reactions are crucial for understanding the behavior of these compounds in various solvents, which has implications for their use in different chemical processes (Brewis et al., 1974).

Nitration and Halogenation Processes

The compound has been involved in studies focusing on oxidative methylamination of nitropyridines. These processes are significant for creating derivatives of nitropyridines, which have potential applications in various chemical synthesis and pharmaceutical research (Szpakiewicz & Wolniak, 1999).

Electronic and Structural Analysis

There have been spectroscopic analyses and electronic structure studies of derivatives of this compound. These studies provide detailed insights into the molecular structure, stability, and electronic properties of the compound, essential for its application in advanced materials and chemical synthesis (Arjunan et al., 2012).

Fluoro-Denitration Synthesis

The compound has been used in fluoro-denitration synthesis, a method to create fluoropyridines under mild conditions. This method is general for 2- or 4-nitro-substituted pyridines and has significance in the synthesis of various fluorinated compounds, which are increasingly important in pharmaceuticals and agrochemicals (Kuduk et al., 2005).

Safety and Hazards

properties

IUPAC Name |

6-chloro-2-fluoro-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSBYXNGUYWVMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2357724.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2357725.png)

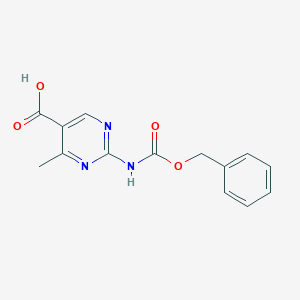

![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2357726.png)

![(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate](/img/structure/B2357731.png)

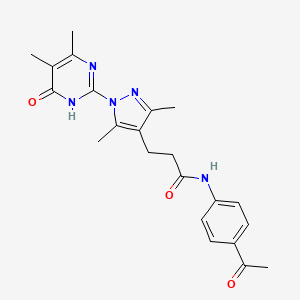

![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)